molecular formula C18H25N3O4 B5549024 8-[(6-isopropyl-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

8-[(6-isopropyl-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No.: B5549024
M. Wt: 347.4 g/mol
InChI Key: XAUDCKHPVWKWCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[(6-isopropyl-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one is a useful research compound. Its molecular formula is C18H25N3O4 and its molecular weight is 347.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 347.18450629 g/mol and the complexity rating of the compound is 672. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antihypertensive Agents

A study on the synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones revealed their potential as antihypertensive agents. These compounds were tested for their ability to lower blood pressure, with some showing activity as alpha-adrenergic blockers, indicating a potential application in treating hypertension without significant orthostatic hypotension effects (Caroon et al., 1981).

Neural Protection and Memory Enhancement

Another research application involves novel 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives with potent inhibitory effects on neural calcium uptake and protective action against brain edema and memory deficits. These findings suggest the compounds' role in neuroprotection and memory enhancement, possibly by modulating intracellular calcium and sodium movements (Tóth et al., 1997).

Anticancer and Antidiabetic Activities

The development of spirothiazolidines analogs, including 1-thia-4-azaspiro[4.5]decan-3-one derivatives, has shown significant anticancer activities against human breast and liver carcinoma cell lines. Additionally, some compounds demonstrated higher therapeutic indices as alpha-amylase and alpha-glucosidase inhibitors, indicating their potential in anticancer and antidiabetic therapies (Flefel et al., 2019).

Muscarinic Agonists

Research on 2,8-dialkyl-1-oxa-2,8-diazaspiro[4.5]decan-3-ones related to M1 muscarinic agonists has shown potential for treating cognitive impairments. These compounds exhibited high affinities for M1 and M2 receptors, with some showing partial agonistic activity for M1 muscarinic receptors, indicating their application in cognitive enhancement therapies (Tsukamoto et al., 1995).

Properties

IUPAC Name

3-methyl-8-(1-methyl-2-oxo-6-propan-2-ylpyridine-3-carbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4/c1-12(2)14-6-5-13(15(22)20(14)4)16(23)21-9-7-18(8-10-21)11-19(3)17(24)25-18/h5-6,12H,7-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUDCKHPVWKWCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C(=O)N1C)C(=O)N2CCC3(CC2)CN(C(=O)O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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